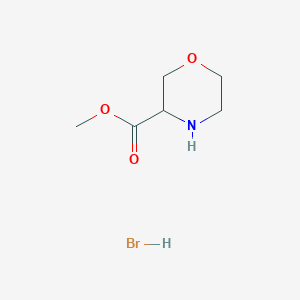

Methyl morpholine-3-carboxylate;hydrobromide

Description

Historical Context and Discovery in Chemical Literature

Methyl morpholine-3-carboxylate hydrobromide was first synthesized as part of broader efforts to optimize morpholine-based chiral auxiliaries in the early 21st century. While the hydrochloride analogue (CAS 1214686-81-3) was documented in PubChem by 2009, the hydrobromide variant (CAS 1041173-28-7) gained prominence later due to its enhanced solubility in polar aprotic solvents, facilitating its use in Pd-catalyzed carboamination reactions. Early literature highlights its role in constructing cis-3,5-disubstituted morpholines, which are challenging to synthesize via traditional methods.

Significance in Contemporary Chemical Research

Current studies emphasize its utility in three domains:

- Asymmetric Synthesis : The compound’s stereogenic center at C3 enables enantioselective synthesis of complex heterocycles, critical for pharmaceuticals targeting kinases and GPCRs.

- Bioconjugation : Its carboxylate group allows functionalization via ester hydrolysis or amidation, making it a linchpin in antibody-drug conjugate (ADC) development.

- Material Science : Derivatives exhibit tunable physicochemical properties, aiding the design of ionic liquids for green chemistry applications.

Overview of Morpholine Derivatives in Academic Studies

Morpholine derivatives are prized for their balanced lipophilicity and hydrogen-bonding capacity. Key analogues include:

Methyl morpholine-3-carboxylate hydrobromide distinguishes itself through its bromide counterion, which improves crystallinity compared to hydrochloride salts, simplifying purification.

Research Objectives and Scope of Scholarly Inquiry

Recent investigations prioritize:

- Stereochemical Control : Developing catalytic asymmetric routes to access (R)- and (S)-enantiomers without chromatographic separation.

- SAR Profiling : Correlating C3 substituent effects (e.g., methyl vs. allyl) with bioactivity in kinase inhibition assays.

- Process Optimization : Scaling synthesis via continuous-flow reactors to enhance yield and reduce waste.

This compound’s adaptability ensures its continued relevance in addressing synthetic and pharmacological challenges.

Properties

IUPAC Name |

methyl morpholine-3-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDFSPIEPWHLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholines, including methyl morpholine-3-carboxylate;hydrobromide, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of methyl morpholine-3-carboxylate;hydrobromide may involve bulk manufacturing processes that ensure high purity and consistent quality . These processes often utilize advanced techniques such as solid-phase synthesis and intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl morpholine-3-carboxylate;hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(S)-Methyl morpholine-3-carboxylate hydrobromide is a morpholine derivative with the molecular formula and CAS number 1041173-28-7. It contains a morpholine ring, a six-membered ring with one nitrogen and one oxygen atom. The compound has applications in scientific research, including use as a building block in synthesizing complex molecules, in studies of enzyme inhibition and protein interactions, and in the production of chemicals and materials for industry.

Scientific Research Applications

(S)-Methyl morpholine-3-carboxylate hydrobromide is used in scientific research across chemistry, biology, and industry.

Chemistry

- It serves as a building block in the synthesis of complex molecules.

- It is involved in oxidation, reduction, and substitution reactions to form various derivatives.

Biology

- It is used in enzyme inhibition and protein interaction studies.

- Its interaction with molecular targets allows it to bind to enzymes or receptors, modifying their activity and leading to biological effects.

- Derivatives have been investigated for potential applications in treating conditions like cancer and infectious diseases.

Industry

- It is used in producing various chemicals and materials.

Chemical Reactions

(S)-Methyl morpholine-3-carboxylate hydrobromide can undergo several types of chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

The products of these reactions depend on the specific reagents and conditions used.

(S)-Methyl morpholine-3-carboxylate hydrobromide is a chiral compound with applications in medicinal chemistry due to its biological activity and potential therapeutic uses. Studies suggest that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For example, benzofuran-based derivatives containing a morpholino group showed antiproliferative activity against non-small cell lung carcinoma cell lines A549 and NCI-H23, with IC50 values ranging from 0.49 µM to 68.9 µM. The most potent compounds demonstrated effects comparable to chemotherapy agents like staurosporine, inducing cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of methyl morpholine-3-carboxylate;hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and functional differences between methyl morpholine-3-carboxylate hydrobromide and analogous hydrobromide salts:

Key Observations :

- Methyl morpholine-3-carboxylate HBr is structurally simpler compared to Dextromethorphan or Eletriptan HBr, lacking complex aromatic systems.

- Arecoline HBr shares an ester group but features a tetrahydropyridine ring instead of morpholine, enabling distinct pharmacological activity .

- Molecular weight correlates with therapeutic application complexity: lower weights (e.g., methyl morpholine derivative) favor synthetic intermediates, while higher weights (e.g., Eletriptan) align with CNS-targeting drugs .

Research Findings and Challenges

- Chirality Impact : The (S)-enantiomer of methyl morpholine-3-carboxylate HBr shows higher enantiomeric excess in asymmetric reactions compared to racemic analogs, critical for drug purity .

- Stability Issues : Hydrobromide salts generally exhibit lower hygroscopicity than hydrochlorides, enhancing shelf-life in humid conditions .

- Toxicity Data: Limited for methyl morpholine-3-carboxylate HBr, but related morpholine derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Biological Activity

Methyl morpholine-3-carboxylate; hydrobromide is a chiral compound derived from morpholine, featuring a unique structural configuration that significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : CHBrN\O

- Structural Features :

- Contains a six-membered morpholine ring.

- Includes a methyl ester and a carboxylic acid functional group.

The chirality of methyl morpholine-3-carboxylate; hydrobromide plays a critical role in determining its pharmacological profile, influencing both potency and selectivity in biological interactions.

Biological Activity Overview

Methyl morpholine-3-carboxylate; hydrobromide exhibits significant biological activity, particularly in the following areas:

- Antidepressant Properties : Some studies suggest that derivatives of this compound may exhibit antidepressant effects, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Research indicates that this compound can interact with various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported IC values indicating effective inhibition of cell proliferation in specific cancer types .

Table 1: Summary of Biological Activities

The mechanisms by which methyl morpholine-3-carboxylate; hydrobromide exerts its effects primarily involve:

- Binding to Enzymes or Receptors : The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological properties .

- Influence on Cell Signaling Pathways : Studies suggest that the compound may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- A study investigating the cytotoxicity of methyl morpholine-3-carboxylate derivatives against cancer cell lines found that certain modifications enhance antiproliferative activity. For instance, compounds with specific substituents demonstrated IC values comparable to established chemotherapeutics like staurosporine .

- Another investigation into the antidepressant properties revealed that certain derivatives could effectively modulate serotonin levels, suggesting a potential pathway for therapeutic application in mood disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl morpholine-3-carboxylate hydrobromide, and how do solvent choices impact yield and purity?

- Methodological Answer : The synthesis involves reacting (S)-methyl morpholine-3-carboxylate with hydrobromic acid in polar solvents like ethanol or methanol under controlled pH and temperature. Ethanol is preferred for higher crystallinity, while methanol may accelerate reaction kinetics but risks side-product formation. Post-synthesis purification via recrystallization in acetone-water mixtures enhances purity (>99% by HPLC) .

Q. Which analytical techniques are critical for characterizing methyl morpholine-3-carboxylate hydrobromide?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry (e.g., H NMR: δ 3.7 ppm for morpholine protons; C NMR: 170 ppm for ester carbonyl).

- HPLC-MS : Assess purity and detect trace impurities (e.g., unreacted precursors).

- X-ray Crystallography : Resolve crystal structure and hydrogen bonding with the hydrobromide counterion .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The morpholine-3-carboxylate moiety stabilizes β-turn structures in peptides, enhancing conformational rigidity. Use in solid-phase synthesis:

- Activate the carboxylate with HOBt/DIC coupling agents.

- Incorporate at 0.1–0.5 mmol/g resin loading to minimize steric hindrance .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies during synthesis?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) separates enantiomers. For racemization prevention:

- Maintain pH < 4 during synthesis.

- Avoid prolonged heating (>50°C).

- Use low-dielectric solvents (e.g., THF) to stabilize the desired (S)-configuration .

Q. What strategies mitigate contradictory data in biological activity studies of morpholine derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds (e.g., IC variability in enzyme assays).

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation skews results.

- Structural Analog Comparison : Benchmark against ethyl morpholine-3-carboxylate to isolate hydrobromide-specific effects .

Q. How does the hydrobromide counterion influence solubility and reactivity in aqueous vs. organic media?

- Methodological Answer :

- Solubility : Hydrobromide enhances aqueous solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for freebase).

- Reactivity : In DMF or DMSO, the counterion dissociates, increasing nucleophilicity at the morpholine nitrogen. Monitor via conductivity measurements during coupling reactions .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to protease active sites (e.g., MMP-9) using AMBER force fields.

- Docking Studies (AutoDock Vina) : Screen against kinase libraries to identify off-target risks.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) on bioactivity .

Safety and Experimental Design

Q. What safety protocols are essential for handling this compound in vitro?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and fume hood use (TLV: 1 mg/m).

- Spill Management : Neutralize with 5% sodium bicarbonate.

- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity (LD > 2000 mg/kg in rats) .

Q. How can researchers optimize reaction scalability without compromising enantiopurity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.